(S)-2-Methylazetidine r-(-)-csa salt

Descripción

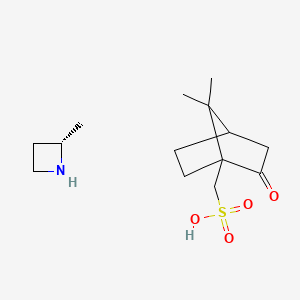

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZFOZKAGZDAAM-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Methylazetidine and Its R Camphorsulfonic Acid Salt

Convergent and Divergent Synthetic Pathways to the Azetidine (B1206935) Core

Cyclization Strategies for Four-Membered Ring Formation

The formation of the strained four-membered azetidine ring is a key challenge in its synthesis. Several cyclization strategies have been successfully employed.

The intramolecular cyclization of aminoalcohols is a classical and effective method for synthesizing aziridines, which are related three-membered heterocycles. wikipedia.org This strategy involves the displacement of an adjacent halide by an amine functional group in vicinal haloamines, leading to the formation of the ring. wikipedia.org While directly applied to aziridine (B145994) synthesis, the principle of ring closure of precursors containing both a nucleophilic amine and a suitable leaving group is fundamental to the formation of azetidines as well.

Aziridines, being highly strained three-membered rings, can serve as precursors to azetidines through ring-expansion reactions. nih.govwikipedia.orgmdma.chclockss.org One such method involves the reaction of N-substituted aziridines with electron-withdrawing groups with certain reagents to induce an electrocyclic ring-opening, forming an azomethine ylide. wikipedia.org This intermediate can then be trapped to form a larger ring. Another approach utilizes the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with high regio- and stereoselectivity. nih.gov This transformation is believed to proceed through an ylide-type mechanism, where the strain of the methylene aziridine facilitates a ring-opening/ring-closing cascade. nih.gov

Chemoselective Reduction Approaches

An alternative to ring-forming cyclization reactions is the modification of a pre-existing azetidine ring system.

Synthetic Route Comparison

| Synthetic Pathway | Key Intermediate | Overall Yield | Enantiomeric Excess | Notes |

| In situ Cyclization of 1,3-Bis-triflates | 1,3-bis-triflate | 61% acs.org | >99% ee acs.org | Scalable, avoids chromatography. acs.org |

| Chemoselective Reduction | N-Boc azetidine-2-carboxylic acid | 49% acs.org | >99% ee acs.org | Scalable, avoids chromatography. acs.org |

Reduction of Azetidin-2-ones (β-lactams)

The reduction of β-lactams (azetidin-2-ones) represents a common strategy for the synthesis of the corresponding azetidines. acs.orglookchem.com This transformation typically involves the use of powerful reducing agents to convert the cyclic amide to a cyclic amine. While direct reduction of a 2-methyl-substituted β-lactam to (S)-2-methylazetidine is a plausible synthetic step, scalable syntheses have often favored the reduction of related precursors such as carboxylic acid derivatives due to the availability of the starting materials and the efficiency of the reduction. nih.govacs.org

One of the scalable routes to (S)-2-methylazetidine involves the chemoselective reduction of N-Boc-(S)-azetidine-2-carboxylic acid. nih.govacs.org This method, while not a direct reduction of a β-lactam, is a closely related and effective strategy for obtaining the desired 2-substituted azetidine. The process begins with the reduction of the carboxylic acid to the corresponding 2-hydroxymethylazetidine, which is then further transformed to introduce the methyl group.

The general transformation of a β-lactam to an azetidine can be achieved using various reducing agents. The choice of reagent is critical to ensure the complete reduction of the amide carbonyl without cleaving the strained four-membered ring.

| Precursor | Product | Key Transformation | Reference |

| Azetidin-2-one (β-lactam) | Azetidine | Carbonyl Reduction | acs.orglookchem.com |

| N-Boc-(S)-azetidine-2-carboxylic acid | (S)-2-Methylazetidine | Carboxylic Acid Reduction and further modification | nih.govacs.org |

Stereoselective Introduction of the Methyl Group

The stereoselective introduction of the methyl group at the C2 position of the azetidine ring is a critical step in the synthesis of (S)-2-methylazetidine. One established method to achieve this is through the α-lithiation of a suitably N-protected azetidine followed by quenching with an electrophilic methyl source, such as methyl iodide. uni-muenchen.de The stereoselectivity of this process can be controlled by the use of chiral ligands. uni-muenchen.de

For instance, the lithiation of N-thiopivaloyl azetidine in the presence of a chiral diamine ligand, followed by the addition of methyl iodide, can yield the corresponding α-methylated azetidine with a degree of enantiomeric excess. uni-muenchen.de The choice of the N-protecting group is crucial for the success of this transformation, as it influences the stability of the lithiated intermediate and the stereochemical outcome of the alkylation.

Another approach involves the stereoselective reduction of a precursor where the methyl group is already in place. For example, the synthesis can start from a chiral precursor that already contains the desired stereocenter.

| Method | Description | Key Features | Reference |

| Asymmetric Lithiation-Methylation | α-Lithiation of an N-protected azetidine using a chiral ligand, followed by reaction with methyl iodide. | Control of stereochemistry through a chiral auxiliary. | uni-muenchen.de |

| Chiral Pool Synthesis | Starting from a readily available chiral molecule that contains the required stereocenter. | The stereochemistry is inherent in the starting material. | nih.govacs.org |

Process Development and Scalability Considerations in (S)-2-Methylazetidine Synthesis

The development of a robust and scalable process for the synthesis of (S)-2-methylazetidine, and its stable crystalline R-(-)-CSA salt, is essential for its application in pharmaceutical development. nih.govacs.org Two distinct and orthogonal synthetic routes have been developed that are suitable for large-scale production, avoiding the need for chromatographic purification. nih.govacs.org

Optimization of Reaction Conditions for Large-Scale Production

For large-scale production, reaction conditions must be optimized to ensure safety, efficiency, and cost-effectiveness. In the synthesis of (S)-2-methylazetidine R-(-)-CSA salt, key optimizations include the choice of solvents, reagents, and reaction temperatures. nih.govacs.org

For example, in the route proceeding via the reduction of N-Boc-(S)-azetidine-2-carboxylic acid, the initial reduction of the carboxylic acid to the corresponding alcohol can be carried out using a borane (B79455) source. The subsequent conversion to a mesylate and reduction to the methyl group are performed under controlled conditions to minimize side reactions. nih.gov

The final salt formation with R-(-)-camphorsulfonic acid is a critical step that not only provides a stable, crystalline solid but also allows for the enhancement of enantiomeric purity through recrystallization. nih.gov The choice of solvent system for this recrystallization is crucial for achieving high purity and yield.

| Synthetic Route | Key Optimization Parameters | Outcome | Reference |

| 1,3-bis-triflate cyclization | Control of reaction temperature, choice of base and solvent. | Good overall yield (61%), high enantiomeric excess (>99% ee). nih.govacs.org | nih.govacs.org |

| N-Boc-azetidine-2-carboxylic acid reduction | Choice of reducing agents, solvent for recrystallization of the CSA salt. | Good overall yield (49%), high enantiomeric excess (>99% ee). nih.govacs.org | nih.govacs.org |

Strategies for Impurity Minimization and Removal in Synthesis

Impurity control is a critical aspect of process development, particularly for active pharmaceutical ingredients and their intermediates. In the synthesis of this compound, strategies for impurity minimization include the careful control of reaction conditions and the use of a final crystallization step to purge impurities. nih.gov

Potential impurities can arise from side reactions during the synthesis, such as over-reduction or incomplete reactions. The formation of the CSA salt and subsequent recrystallization is a highly effective method for removing both chemical and stereochemical impurities. nih.gov For instance, the enantiomeric excess of the final product can be significantly improved through this process.

The volatility of intermediates, such as (S)-Boc-2-methylazetidine, can also present challenges for isolation and purification. nih.gov In such cases, carrying the intermediate forward in solution to the next step without isolation can be a practical strategy to minimize handling losses and potential decomposition. nih.gov

| Impurity Type | Minimization/Removal Strategy | Reference |

| Chemical Impurities | Control of reaction stoichiometry and temperature, recrystallization of the final salt. | nih.gov |

| Stereochemical Impurities (enantiomers) | Use of chiral starting materials or catalysts, enantiomeric enrichment via diastereomeric salt formation and recrystallization. | nih.gov |

| Volatile Intermediates | Telescoping reactions (carrying forward without isolation). | nih.gov |

Chiral Resolution and Enantiomeric Enrichment Techniques for S 2 Methylazetidine R Csa Salt

Principles of Diastereomeric Salt Formation

The most common method for separating enantiomers from a racemic mixture on an industrial scale is through their conversion into a pair of diastereomers. wikipedia.org Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physical characteristics, such as solubility, melting point, and crystal structure. fiveable.meacs.org This difference allows for their separation using conventional techniques like fractional crystallization. wikipedia.orgresearchgate.net The process involves reacting the racemic mixture with an enantiomerically pure chiral compound, known as a resolving agent, to form diastereomeric salts. acs.org Once separated, the resolving agent can be removed to yield the purified enantiomers. libretexts.org

The formation of diastereomeric salts is fundamentally an acid-base reaction. libretexts.org For the resolution of a racemic base, such as 2-methylazetidine (B154968), an enantiomerically pure chiral acid is employed. libretexts.org R-(-)-Camphorsulfonic acid is a strong chiral acid that reacts with the basic nitrogen atom of the (R)- and (S)-2-methylazetidine enantiomers. libretexts.orgpharmtech.com

This reaction leads to the formation of two distinct diastereomeric salts:

(S)-2-Methylazetidinium (R)-camphorsulfonate

(R)-2-Methylazetidinium (R)-camphorsulfonate

These two salts are diastereomers of each other. Their different three-dimensional structures result in different crystal packing and intermolecular interactions, which in turn leads to a crucial difference in their respective solubilities in a given solvent system. fiveable.meresearchgate.net It is this disparity in solubility that is exploited to separate them.

The success of a diastereomeric salt resolution hinges on the careful selection of the resolving agent. R-(-)-Camphorsulfonic acid is a widely used and effective resolving agent for amines for several reasons. wikipedia.orgarkat-usa.orgias.ac.in The general criteria for selecting a suitable resolving agent are summarized in the table below.

| Selection Criterion | Description | Relevance of R-(-)-Camphorsulfonic Acid |

| Optical and Chemical Purity | The resolving agent must be available in a high enantiomerically pure form to ensure the maximum theoretical yield and purity of the target enantiomer. researchgate.net | Commercially available at high optical purity (>99%). pharmtech.comnih.gov |

| Availability and Cost | For large-scale industrial applications, the resolving agent should be readily available and economically viable, or easily recyclable. pharmtech.comnih.gov | It is a well-established, readily available reagent derived from natural camphor. libretexts.org |

| Salt Formation | The agent should readily form a stable, crystalline salt with the racemate. researchgate.net | As a strong acid, it efficiently forms salts with amines like 2-methylazetidine. nih.gov |

| Solubility Difference | There must be a significant difference in solubility between the two resulting diastereomeric salts in a practical solvent system. acs.orgresearchgate.net | It has been proven effective in creating diastereomeric salts with differential solubility for numerous amines, enabling separation. ias.ac.inresearchgate.netgoogle.com |

| Recoverability | The resolving agent should be easily recoverable in a pure state after the resolution is complete. researchgate.net | The camphorsulfonic acid can be recovered after neutralizing the salt and performing an extraction. patsnap.com |

Crystallization-Based Enantiopurity Enhancement

Crystallization is the core technique for separating the formed diastereomeric salts. The process is designed to selectively precipitate the less soluble diastereomeric salt from the solution, thereby enriching the other diastereomer in the mother liquor. wikipedia.org The efficiency of this separation is directly proportional to the solubility difference between the two diastereomeric salts. researchgate.net

A single crystallization step may not be sufficient to achieve high enantiomeric purity. Therefore, controlled recrystallization is often employed to enhance the purity of the desired diastereomer. libretexts.orgacs.org

Key aspects of this methodology include:

Iterative Process: The crystalline solid obtained from the initial filtration, which is enriched in the less soluble diastereomer, is redissolved (often in the same or a different solvent system) and recrystallized. This process can be repeated until the desired level of diastereomeric purity is achieved. libretexts.org

Temperature Control: The solubility of the salts is temperature-dependent. A typical process involves dissolving the salt mixture at an elevated temperature to create a saturated solution and then carefully controlling the cooling rate to induce the crystallization of the less soluble salt. acs.org Rapid cooling can trap impurities, while slow, controlled cooling promotes the formation of purer crystals.

Seeding: The introduction of a small quantity of pure crystals of the desired diastereomeric salt (a seed crystal) into the supersaturated solution can initiate and control the crystallization process, often leading to purer product and more consistent results. google.com

The choice of solvent is a critical parameter that can determine the success or failure of a resolution. researchgate.net The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A high-throughput screening approach is often used to test a wide array of solvents and solvent mixtures with varying polarities and hydrogen bonding capabilities. researchgate.netacs.org

The goal is to identify a system where one salt is sparingly soluble while the other remains dissolved. For instance, in the resolution of 2,3-diphenylpiperazine (B114170) with camphorsulfonic acid, dichloromethane (B109758) was used, while butyl acetate (B1210297) was employed for a substituted quinazoline (B50416) derivative. ias.ac.ingoogle.com The polarity of the solvent can also influence the crystal structure and prevent the formation of undesirable "double salts," where both diastereomers co-crystallize in a 1:1 ratio, which hinders separation. nih.gov

| Solvent(s) | Compound Type Resolved with CSA | Reference |

| Acetone | Diethanolamine derivative | arkat-usa.org |

| Dichloromethane (CH2Cl2) | 2,3-Diphenylpiperazine | ias.ac.in |

| n-Butyl Acetate (nBuOAc) | Substituted quinazolinone | google.com |

| Isopropyl Acetate / Acetonitrile | 3-Amino-diazepin-2-one | google.com |

| Methanol | Diethanolamine derivative | arkat-usa.org |

Methodologies for Enantiomeric Excess Determination and Chiral Purity Assessment

The primary techniques used include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. arkat-usa.orgacs.org The relative area of the two peaks allows for precise calculation of the enantiomeric excess.

Chiral Gas Chromatography (GC): Similar in principle to HPLC, this technique is suitable for volatile compounds. The sample is passed through a capillary column with a chiral stationary phase, leading to the separation of enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent, the NMR spectra of the two enantiomers can become distinguishable. nih.govmdpi.com This allows for the integration of the distinct signals to determine the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this method can be used for quantitative analysis, particularly when combined with modeling techniques. nih.govrsc.org

Optical Rotation: While historically significant, measuring the specific rotation of a sample with a polarimeter is generally less accurate for determining high ee values compared to chromatographic methods. libretexts.org However, it is a quick method to confirm the presence of an excess of one enantiomer.

For the (S)-2-Methylazetidine R-(-)-CSA salt, a combination of these methods, particularly chiral HPLC or GC, would be used to confirm the high enantiomeric excess (>99% ee) reported for scalable syntheses. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral drugs. nih.gov Its application in separating enantiomers is primarily achieved through the use of a chiral stationary phase (CSP), which allows for differential interaction between the two enantiomers, leading to their separation. nih.govmdpi.com The development of an effective HPLC method is crucial for quality control, allowing for the precise quantification of enantiomeric excess in bulk substances and formulated products. mdpi.com

For the analysis of small chiral amines like 2-methylazetidine, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209), are frequently employed due to their broad applicability and high enantioselectivity. sigmaaldrich.comscience.gov The separation is typically carried out in normal-phase mode, using a mobile phase consisting of an alkane, such as n-hexane, and an alcohol modifier like ethanol (B145695) or isopropanol. researchgate.netnih.gov To improve the peak shape and reduce tailing associated with basic analytes, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often incorporated into the mobile phase. nih.govchiraltech.com

Method development involves optimizing parameters such as the choice of CSP, the composition of the mobile phase, column temperature, and flow rate to achieve baseline resolution between the enantiomers. researchgate.net Detection is commonly performed using a UV detector, although the lack of a strong chromophore in 2-methylazetidine may necessitate derivatization or the use of more universal detectors. researchgate.net

Research Findings:

In a representative analysis, a cellulose-based chiral stationary phase can be used to resolve the enantiomers of 2-methylazetidine. The R-(-)-camphor-10-sulfonate (CSA) salt dissociates in the mobile phase, allowing for the separation of the free amine enantiomers. The more retained (S)-enantiomer can be effectively separated from the (R)-enantiomer, enabling accurate determination of enantiomeric purity.

Supercritical Fluid Chromatography (SFC) for Enantiopurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred alternative to HPLC for chiral separations, particularly for high-throughput enantiopurity analysis. nih.govresearchgate.net The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. shimadzu.com This results in significantly reduced analysis times, often from minutes to seconds, and a drastic reduction in organic solvent consumption, aligning with green chemistry principles. nih.govshimadzu.com

Similar to HPLC, chiral recognition in SFC is achieved using chiral stationary phases, with polysaccharide-based columns being the most successful and widely used. chiraltech.comafmps.be To elute polar or basic compounds like 2-methylazetidine, a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is added to the CO₂ mobile phase. chiraltech.comwaters.com For basic analytes, the addition of a small percentage of a basic additive to the modifier is often necessary to obtain sharp, symmetrical peaks and improve resolution. chiraltech.com The density of the mobile phase, which influences retention and selectivity, can be fine-tuned by adjusting the back pressure and temperature. waters.com

Research Findings:

The enantiopurity of (S)-2-Methylazetidine can be rapidly determined using SFC. A screening approach evaluating several polysaccharide-based CSPs and alcohol modifiers typically identifies optimal conditions for separation. afmps.be An immobilized amylose-based CSP, for instance, often provides excellent resolution for small chiral amines. The high speed of SFC is particularly advantageous for in-process controls and final product release testing.

Advanced Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of (S)-2-Methylazetidine r-(-)-csa salt in solution. While standard 1D ¹H and ¹³C NMR provide basic structural information, 2D NMR techniques are essential for a more in-depth understanding.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity of protons and their attached carbons within both the 2-methylazetidinium cation and the camphorsulfonate anion.

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) based experiments are paramount. columbia.edu NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. columbia.edulibretexts.org For a molecule of this size, ROESY is often preferred as it avoids the issue of zero or near-zero NOEs that can occur for medium-sized molecules. columbia.edu By observing cross-peaks between specific protons, it is possible to deduce their relative orientation, which is crucial for confirming the stereochemistry and analyzing the conformation of the azetidine (B1206935) ring. libretexts.org

Techniques for Conformational Analysis of Azetidine Ring Systems

The four-membered azetidine ring is not planar and exists in a puckered conformation. The conformational analysis of the 2-methylazetidinium cation involves determining the preferred puckering of the ring and the orientation of the methyl group (axial or equatorial).

Advanced NMR techniques, particularly the analysis of coupling constants and NOE/ROE data, are employed for this purpose. The magnitude of the vicinal coupling constants (³JHH) between the protons on the azetidine ring can provide information about the dihedral angles and thus the ring pucker.

NOESY or ROESY experiments can reveal through-space interactions that are indicative of the ring's conformation. For instance, an NOE between the methyl protons and a proton on the same face of the ring would support a specific puckered conformation. The presence or absence of specific NOE cross-peaks helps in building a 3D model of the predominant conformation of the 2-methylazetidinium cation in solution. The stereochemistry of substituted azetidines has been successfully confirmed using such NMR techniques in other studies. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for the (S)-2-Methylazetidinium Cation

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~3.8 - 4.0 (m) | ~55 - 58 |

| 3 | ~2.2 - 2.5 (m) | ~25 - 28 |

| 4 | ~3.9 - 4.2 (m) | ~50 - 53 |

| CH₃ | ~1.4 - 1.6 (d) | ~18 - 21 |

| NH₂⁺ | ~8.5 - 9.5 (br s) | - |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Chromatographic Methods for Purity and Identity Confirmation (Excluding Basic Data)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for confirming the purity and identity of this compound. Chiral HPLC methods are particularly important for analyzing enantiomeric and diastereomeric purity.

To confirm the identity and assess the purity of the diastereomeric salt, a reversed-phase HPLC method can be developed. However, to analyze the enantiomeric purity of the (S)-2-methylazetidine, it would first need to be liberated from its salt form. Subsequently, a chiral HPLC method can be employed. This often involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of enantiomers of a broad range of compounds, including amines. nih.gov Another class of CSPs effective for the separation of primary amines are those based on crown ethers. researchgate.net

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the (S)- and (R)-enantiomers of 2-methylazetidine (B154968). csfarmacie.czrsc.org Method development involves optimizing the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer), the type and concentration of additives (e.g., acids or bases), and the column temperature to achieve the best resolution. bu.edu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. An LC-MS method can be developed to provide unambiguous identification of the (S)-2-methylazetidine and the camphorsulfonate anion by their respective mass-to-charge ratios. rsc.org This is also a powerful tool for quantifying any impurities present.

Table 3: Illustrative Chiral HPLC Method Parameters for 2-Methylazetidine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Ethanol (B145695)/Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Note: This table presents an illustrative method and actual conditions would require experimental optimization.

Application As a Chiral Building Block in Advanced Organic Synthesis

Role in Enantioselective Transformations

The stereocenter at the C2 position of (S)-2-Methylazetidine allows it to serve as a chiral auxiliary or a starting point for the synthesis of other chiral molecules, influencing the stereochemical outcome of reactions.

While direct applications of (S)-2-Methylazetidine as a chiral auxiliary in asymmetric alkylation and acylation are not extensively documented in readily available literature, the principles of using chiral amines and their derivatives for this purpose are well-established. Chiral auxiliaries, such as pseudoephenamine, are known to direct the diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acids, ketones, and other functional groups. harvard.edunih.gov This is achieved by forming a chiral amide, whose enolate then reacts with an electrophile from a sterically preferred direction.

In a similar vein, (S)-2-Methylazetidine can be acylated to form a corresponding amide. Deprotonation of this amide would generate a chiral enolate. The steric hindrance provided by the methyl group and the rigid azetidine (B1206935) ring would be expected to direct the approach of an incoming electrophile, leading to a diastereoselective alkylation or acylation. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. The success of such an approach would depend on the ability of the chiral azetidine moiety to effectively control the stereochemistry of the newly formed chiral center.

A related strategy involves the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. nih.govrsc.org In this method, the chirality is transferred from a chiral amine attached to the azetidine nitrogen. The formation of an N-borane complex of the azetidine derivative allows for highly diastereoselective alkylation at the C2 position. nih.govrsc.org This demonstrates the effective transfer of stereochemical information within an azetidine system.

| Reaction Type | Chiral Auxiliary Principle | Potential Application with (S)-2-Methylazetidine | Key Factors |

| Asymmetric Alkylation | Formation of a chiral enolate from an amide derived from a chiral amine. harvard.eduharvard.edu | Formation of an N-acyl-(S)-2-methylazetidine, followed by enolization and reaction with an electrophile. | Diastereoselectivity would be influenced by the steric bulk of the C2-methyl group and the rigidity of the azetidine ring. |

| Asymmetric Acylation | Similar to alkylation, involving the reaction of a chiral enolate with an acylating agent. | Reaction of the chiral enolate of an N-acyl-(S)-2-methylazetidine with an acyl source. | The facial bias created by the chiral center would determine the stereochemical outcome. |

Organocatalysis has become a powerful tool in asymmetric synthesis, with chiral amines playing a central role, particularly in enamine and iminium ion catalysis. clockss.org Proline and its derivatives are among the most successful organocatalysts. clockss.org Given the structural similarity of the secondary amine in a constrained ring, (S)-2-Methylazetidine and its derivatives hold potential as organocatalysts.

The proposed catalytic cycle for an organocatalytic reaction, such as a Michael addition, would involve the reaction of the chiral azetidine with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. Alternatively, reaction with a ketone or aldehyde can form a chiral enamine, which can then react with an electrophile. The stereochemistry of the product is dictated by the chiral environment created by the organocatalyst. New pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving good enantioselectivities. beilstein-journals.org This suggests that appropriately functionalized 2-methylazetidines could also serve as effective organocatalysts.

| Catalysis Type | Activation Mode | Potential Role of (S)-2-Methylazetidine Derivative | Expected Outcome |

| Iminium Ion Catalysis | Formation of a chiral iminium ion from an α,β-unsaturated aldehyde. clockss.org | Reaction of the secondary amine of the azetidine with the aldehyde. | Enantioselective conjugate addition of a nucleophile. |

| Enamine Catalysis | Formation of a chiral enamine from a ketone or aldehyde. clockss.org | Reaction of the secondary amine of the azetidine with the carbonyl compound. | Enantioselective α-functionalization of the carbonyl compound. |

Derivatization Strategies for Functionalized Azetidines

The synthetic utility of (S)-2-Methylazetidine is greatly expanded through derivatization at both the nitrogen and carbon atoms of the ring, providing access to a wide array of functionalized building blocks.

The secondary amine of the azetidine ring is readily functionalized through various N-alkylation and N-acylation reactions. The protection of the nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to facilitate further manipulations. nih.gov

Reductive amination is a versatile method for introducing substituents onto the nitrogen atom. For instance, the selective functionalization of a tridentate ligand containing a 3-methyl-3-(2-pyridyl)azetidine core at its terminal amino-nitrogen has been achieved through reductive alkylation. nih.gov Similarly, N-alkylation of N-Boc-protected 4-aminopyridines has been accomplished electrochemically, highlighting a modern approach to N-functionalization. nih.gov

The synthesis of N-substituted azetidine-2-carboxylic acid derivatives is also a key strategy. For example, a method for producing new N-substituted derivatives of aziridine-2-carboxylic acid has been patented, showcasing the industrial interest in such compounds. acs.org

| Reaction | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, base | N-Alkyl-(S)-2-methylazetidine | nih.gov |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-(S)-2-methylazetidine | nih.gov |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-(S)-2-methylazetidine | uoa.gr |

| N-Boc Protection | (Boc)₂O, base | N-Boc-(S)-2-methylazetidine | uoa.gr |

Functionalization at the C2 position of the azetidine ring allows for the introduction of a wide range of substituents, further diversifying the available chiral building blocks. A general and scalable method for the synthesis of enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides. uoa.gr This approach provides access to azetidines with aryl, vinyl, allyl, and alkyl groups at the C2 position. uoa.gr

Another strategy involves the α-alkylation of N-protected azetidine-2-carbonitriles. nih.govrsc.org The use of an N-borane complex allows for highly diastereoselective alkylation, leading to optically active 2-substituted azetidine-2-carbonitriles. nih.govrsc.org These nitrile-containing products can then be further transformed into other functional groups.

The regioselective lithiation–functionalization of 2-arylazetidines has also been explored, where the nature of the N-substituent directs the site of lithiation, allowing for either ortho-functionalization of the aryl ring or α-benzylic functionalization. nih.gov

| Method | Key Reagents | C2-Substituents Introduced | Reference |

| Chiral Sulfinamide Method | Chiral tert-butanesulfinamide, organometallic reagents | Aryl, vinyl, allyl, alkyl | uoa.gr |

| α-Alkylation of Nitrile | N-Borane complex, LDA, alkyl halide | Alkyl, benzyl | nih.govrsc.org |

| Lithiation-Functionalization | n-Hexyllithium, electrophile | Various electrophiles | nih.gov |

Integration into Complex Molecular Architectures

The chiral, functionalized azetidine building blocks derived from (S)-2-Methylazetidine are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The azetidine ring is a structural motif found in a number of biologically active compounds. nih.govnih.gov

For instance, the azetidine ring is a component of various natural products, and understanding their biosynthesis provides inspiration for synthetic strategies. nih.govnih.gov The total synthesis of complex natural products often relies on the use of key chiral building blocks to install stereocenters with high control. While direct total syntheses starting from (S)-2-Methylazetidine are not extensively detailed in the provided search results, the methodologies for its functionalization strongly suggest its applicability. For example, the synthesis of the pentameric alkaloid (−)-psychotridine involved the assembly of enantiomerically enriched cyclotryptamine units, highlighting the importance of chiral building blocks in constructing complex architectures. thieme-connect.de

The development of diverse azetidine-based scaffolds is also a key strategy in the generation of lead-like libraries for drug discovery. The synthesis and diversification of densely functionalized azetidine ring systems allow for access to a wide variety of fused, bridged, and spirocyclic ring systems, which are of significant interest in medicinal chemistry.

Synthesis of Polyhydroxylated Azetidines and Iminosugars

Polyhydroxylated azetidines, also known as azetidine iminosugars, are synthetic analogues of natural carbohydrates where the ring oxygen is replaced by a nitrogen atom. researchgate.net These compounds are of great interest as they often act as potent inhibitors of glycosidase enzymes. nih.gov The synthesis of these molecules frequently employs natural products like D-glucose or amino acids as the chiral starting material. nih.govmdpi.com

One reported strategy involves starting from D-glucose to prepare key azetidine ring skeletons through intramolecular nucleophilic displacement. nih.gov This key intermediate can then be subjected to a series of reactions, including deprotection, reduction, or oxidation, to yield a variety of azetidine iminosugars. nih.gov For instance, the synthesis of (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine was achieved using this methodology. nih.gov Research has shown that some of these synthetic iminosugars exhibit greater inhibitory activity against certain enzymes, like amyloglucosidase, than standard inhibitors such as miglitol. nih.gov The development of scalable syntheses for chiral azetidines, such as (S)-2-methylazetidine, facilitates their broader use in creating these complex structures. acs.org

| Starting Material | Key Synthetic Step | Product | Significance/Application | Reference |

|---|---|---|---|---|

| D-Glucose | Intramolecular nucleophilic displacement | (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine | Potent amyloglucosidase inhibitor | nih.gov |

| D-Glucose | Reductive aminocyclization | Six- and seven-membered 1-N-iminosugars | Glycosidase inhibitor analogues | researchgate.net |

| L-Alanine / L-Serine | Ring-closing metathesis followed by cyclopropanation | Cyclopropane-containing piperidines (iminosugar mimics) | Selective glycosidase inhibitors | mdpi.com |

Incorporation into Peptidomimetics and Nucleic Acid Analogs

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. researchgate.net The rigid, strained four-membered ring of azetidine makes it an excellent scaffold for constructing peptidomimetics. nih.gov Incorporating 3-aminoazetidine (3-AAz) units into a peptide backbone can induce specific turns, which facilitates the efficient synthesis of small to medium-sized cyclic peptides. researchgate.netnih.gov This modification has been shown to improve stability against proteases compared to their natural counterparts. researchgate.net

The azetidine nitrogen provides a convenient handle for late-stage functionalization, allowing for the attachment of various molecular tags, such as dyes or biotin, after the main peptide structure has been assembled. researchgate.netnih.gov Furthermore, azetidine-2-carboxylic acid, a non-proteinogenic amino acid, can be incorporated into peptide backbones by specialized non-ribosomal peptide synthetases (NRPSs), highlighting a biosynthetic route for creating these modified peptides. nih.gov While less explored, the unique conformational constraints imposed by the azetidine ring also suggest its potential as a building block in the design of nucleic acid analogues. researchgate.net

| Azetidine Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| 3-Aminoazetidine (3-AAz) | Turn-inducing element in cyclic peptides | Improves cyclization efficiency and protease stability. | researchgate.netnih.gov |

| Azetidine-2-carboxylic acid (AZE) | Building block in non-ribosomal peptide synthesis | Can be incorporated into peptide backbones by NRPS enzymes. | nih.gov |

| N-Aryl-2-phenyl azetidine | Medicinal chemistry scaffold | Demonstrates applicability of azetidine functionalization in drug design. | acs.org |

| Azetidine-containing macrocycles | Late-stage functionalization | The azetidine nitrogen allows for chemoselective modification with tags like dyes or biotin. | researchgate.netnih.gov |

Reactivity and Transformation of the Azetidine Ring System

The reactivity of the azetidine ring is largely dictated by its considerable ring strain, which is lower than that of an aziridine (B145994) but significant enough to drive unique chemical transformations. rsc.org This allows the ring to be stable enough for handling while being susceptible to controlled ring-opening and expansion reactions under appropriate conditions. rsc.orgmagtech.com.cn

Ring-Opening Reactions for Synthesis of Acyclic Amines

The azetidine ring can be opened through nucleophilic attack to generate functionalized acyclic amines. These reactions typically require activation of the azetidine, often by a Lewis acid or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cnresearchgate.net

In the case of 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn Conversely, for azetidines with 2-aryl or other unsaturated substituents, the attack preferentially occurs at the carbon bearing the unsaturated group, which can stabilize the transition state. magtech.com.cn For example, the Lewis acid-mediated ring-opening of (S)-2-phenyl-N-tosylazetidine with various alcohols proceeds via an SN2-type mechanism to yield nonracemic 1,3-amino ethers, demonstrating a highly regioselective transformation. iitk.ac.in

| Azetidine Substrate | Reagents | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| (S)-2-Phenyl-N-tosylazetidine | Alcohols, Lewis Acid (e.g., Cu(OTf)₂) | 1,3-Amino ether | Highly regioselective SN2-type attack at the benzylic carbon. | iitk.ac.in |

| 2-Alkylazetidines | Sterically bulky nucleophiles | Acyclic amine | Attack occurs at the less substituted carbon (steric control). | magtech.com.cn |

| 2-Arylazetidines | Nucleophiles | Acyclic amine | Attack occurs at the carbon bearing the aryl group (electronic control). | magtech.com.cn |

| N-linked heteroaryl azetidines | Acidic pH | Lactone/Lactam | Intramolecular ring-opening decomposition can occur depending on the N-substituent. | nih.gov |

Ring-Expansion Reactions to Larger Heterocycles

The four-membered azetidine ring can be expanded to form larger, more common five- or six-membered heterocycles. nih.gov A prominent method for one-carbon ring expansion involves the formation of an ammonium ylide intermediate, which then undergoes a magtech.com.cnnih.gov-Stevens rearrangement. nih.gov This has been demonstrated in the reaction of an azetidine with a diazo compound in the presence of a copper catalyst to produce the corresponding pyrrolidine (B122466) (a five-membered ring). nih.gov This type of homologation is a powerful strategy for converting readily available cyclic compounds into more complex structures that are otherwise difficult to synthesize. nih.govacs.org Ring expansion can also be achieved through other rearrangement pathways, making it a versatile tool in heterocyclic chemistry. magtech.com.cnepfl.ch

| Reaction Type | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| magtech.com.cnnih.gov-Stevens Rearrangement | Diazo compound, Copper catalyst | Ammonium ylide | Pyrrolidine | nih.gov |

| Carbene Transfer | Carbene source (e.g., from diazo compound) | Aziridinium ylide (from aziridine precursor) | Azetidine (expansion from aziridine) | nih.govacs.org |

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. rsc.org The N-substituent can direct the regioselectivity of reactions involving electrophiles. For instance, in the case of 2-arylazetidines, N-alkyl groups can promote ortho-lithiation of the aryl ring, whereas an N-Boc (tert-butyloxycarbonyl) protecting group directs lithiation to the benzylic position alpha to the nitrogen. rsc.org

Nucleophilic attack on the azetidine ring carbons is a common transformation, but it often requires activation of the ring, as previously discussed (Section 5.4.1). magtech.com.cn The ring nitrogen itself can also act as a nucleophile. After deprotection, the secondary amine of the azetidine ring can readily react with a variety of electrophiles. acs.org This has been demonstrated in the synthesis of diverse azetidine libraries where the deprotected amine undergoes nucleophilic aromatic substitution or reductive amination to install new functional groups, highlighting the compound's utility in medicinal chemistry. nih.govacs.org

| Reaction Type | Reactant | Key Features | Reference |

|---|---|---|---|

| Reaction with Electrophiles (Lithiation) | Organolithium reagents | Regioselectivity is controlled by the N-substituent (e.g., N-alkyl vs. N-Boc). | rsc.org |

| Reaction with Nucleophiles (Ring-Opening) | Alcohols, amines, etc. | Requires Lewis acid or N-activation; regioselectivity depends on sterics and electronics. | magtech.com.cniitk.ac.in |

| Reaction of Azetidine Nitrogen | Electrophiles (e.g., alkyl halides, acyl chlorides) | Occurs after deprotection; used for late-stage functionalization. | researchgate.netnih.govacs.org |

Computational and Theoretical Investigations of Azetidine Chemistry

Molecular Modeling and Conformational Analysis of Azetidine (B1206935) Rings

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and stability of azetidine derivatives.

Gas-phase electron diffraction studies have determined that the parent azetidine ring is characterized by a puckering dihedral angle of 37°. rsc.org Computational studies, including ab initio and density functional theory (DFT) methods, are used to explore the conformational landscapes of substituted azetidines. nih.gov For instance, in L-azetidine-2-carboxylic acid (Aze), the four-membered ring can adopt either puckered structure depending on the peptide backbone. nih.gov These calculations are generally consistent with experimental X-ray crystal structures. nih.gov

The conformational behavior of the ring is sensitive to the nature and position of substituents. A computational study on fluorinated azetidine derivatives revealed that the ring pucker can be significantly influenced by electrostatic interactions. researchgate.net In a neutral fluorinated azetidine, the ring was calculated to prefer a pucker that places the fluorine atom distant from the nitrogen (N–C–C–F dihedral angle = 137.2°). researchgate.net However, upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine atom closer to the positive charge (N+–C–C–F dihedral angle = 100.0°), indicating a favorable C–F···N+ charge–dipole interaction. researchgate.net This highlights the power of computational modeling in revealing subtle, yet significant, conformational effects.

| Compound | Computational Method | Key Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| Azetidine | Gas-phase electron diffraction | Puckering dihedral angle | 37° | rsc.org |

| Neutral fluorinated azetidine | Not specified | N–C–C–F dihedral angle | 137.2° | researchgate.net |

| Protonated fluorinated azetidine | Not specified | N+–C–C–F dihedral angle | 100.0° | researchgate.net |

| Protonated non-fluorinated azetidine (control) | Not specified | N–C–C–H dihedral angle | 102.3° | researchgate.net |

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) methods, particularly DFT, are powerful tools for investigating the intricate details of reaction mechanisms involving azetidines. nih.gov These calculations provide energy profiles, identify transition states, and rationalize experimental observations such as regioselectivity and stereoselectivity.

For example, DFT calculations were performed to understand the regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org The calculations, using a model with dimethylamine-coordinated lanthanum(III), correctly predicted that for cis-epoxy amines, the transition state leading to azetidine formation is energetically favored over the one leading to the corresponding pyrrolidine (B122466), which matched experimental results. frontiersin.org

In the study of α-lithiation of N-alkyl 2-oxazolinylazetidines, DFT calculations, in conjunction with in situ FT-IR experiments, were crucial in rationalizing the observed high stereoselectivity. nih.gov The calculations supported the formation of equilibrating diastereoisomeric lithiated intermediates, which converge to the thermodynamically more stable species. nih.gov

Furthermore, computational studies have been employed to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines. nih.gov QM calculations are also used to study photochemical reactions, such as the photoinduced ring-opening of azetidine derivatives that model DNA lesions. nih.gov In one study, calculations showed that one-electron reduction dramatically facilitates the cycloreversion of the azetidine heterocycle, providing insight into DNA repair mechanisms. nih.gov

| Reaction | Computational Method | Key Finding | Reference |

|---|---|---|---|

| La(OTf)₃-catalyzed aminolysis of cis-epoxy amines | DFT | Calculated transition state energies correctly predicted the preferential formation of azetidine over pyrrolidine. | frontiersin.org |

| α-Lithiation of N-alkyl 2-oxazolinylazetidines | DFT | Rationalized stereoconvergence by showing the involvement of equilibrating diastereomeric lithiated species. | nih.gov |

| Radical cyclization of ynamides | DFT | Elucidated the preference for the 4-exo-dig pathway over the 5-endo-dig pathway. | nih.gov |

| Photoreduction of an azetidine DNA lesion model | Quantum-chemical calculations | One-electron reduction was shown to dramatically lower the energy barrier for ring opening. | nih.gov |

| Azetidine-2-carboxylic acid (AZE) biosynthesis | Quantum mechanical calculations | Revealed that the cyclization of S-adenosylmethionine (SAM) is aided by a specific substrate conformation and cation-π interactions. | researchgate.net |

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

A significant application of computational chemistry in azetidine synthesis is the prediction of stereochemical outcomes in asymmetric reactions. rsc.org This predictive power allows for the rational design of catalysts and substrates, moving beyond traditional trial-and-error approaches. mit.eduthescience.dev

Recently, researchers developed computational models to guide the synthesis of azetidines via a photocatalyzed reaction between alkenes and oximes. mit.eduthescience.devmit.edu By calculating the frontier orbital energies of the reactants, the models could predict which pairs would successfully react to form azetidines. thescience.dev These predictions, which could be made in seconds, were largely validated by experimental testing, demonstrating the ability to prescreen substrates and anticipate reaction success. mit.edumit.edu

Computational methods are also essential for understanding the origins of enantioselectivity. For complex reactions, it is often necessary to consider an ensemble of possible transition state conformations rather than relying on a single, intuitive model. rsc.org Advanced computational pipelines can now generate and evaluate numerous conformers to accurately predict enantiomeric ratios (er). rsc.org In the context of azetidine chemistry, DFT calculations have been used to explain the high stereoselectivity observed in the functionalization of lithiated azetidines, where the system converges towards the most stable diastereomeric intermediate. nih.gov This stereoconvergence leads to a highly enantioenriched product upon reaction with an electrophile. nih.gov

| Synthetic Method | Computational Approach | Predicted Outcome | Significance | Reference |

|---|---|---|---|---|

| Photocatalytic [2+2] cycloaddition of alkenes and oximes | Frontier orbital energy calculations | Reaction viability and substrate scope | Allows for rapid prescreening of reactants, saving experimental effort. | mit.eduthescience.devmit.edu |

| α-Lithiation/electrophilic trapping | DFT calculations of intermediates | Stereoconvergence to thermodynamically stable diastereomer | Explains the high diastereoselectivity (dr > 85:15) and enantioselectivity (er > 95:5) of the overall process. | nih.gov |

| Rh(III) catalyzed asymmetric C–H activation (general) | Multi-level pipeline with graph-based conformer generation | Enantiomeric ratios (er) | Demonstrates a high-fidelity approach to accurately predict enantioselectivity by considering conformational ensembles. | rsc.org |

| Copper-Catalyzed Boryl Allylation of Azetines | Not specified, but achieved complete control | Single isomers with complete chemo-, regio-, enantio-, and diastereoselectivity | Highlights the potential for developing highly predictable and selective synthetic methods. | nih.gov |

Studies on Electronic Structure and Reactivity Profiles

The unique reactivity of azetidines is largely governed by their electronic structure and inherent ring strain. researchgate.netresearchwithnj.comrsc.org The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol, a value intermediate between the highly strained aziridine (B145994) (≈27 kcal/mol) and the relatively strain-free pyrrolidine (≈6 kcal/mol). researchgate.netrsc.org This considerable strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, yet stable enough for convenient handling. researchwithnj.comrsc.org

Theoretical studies delve into the electronic properties that dictate this reactivity. DFT calculations have been used to analyze the molecular orbitals of azetidine-containing ligands to understand their properties in larger complexes. researchgate.net The reactivity profile of lithiated N-Boc-2-arylazetidines has been investigated, revealing unexpected regioselective functionalization patterns attributed to an "ortho-effect." nih.gov

Furthermore, computational studies on model systems have explored how the electronic nature of the azetidine ring influences its reactivity in redox processes. Theoretical analysis of an azetidine derivative modeling a DNA photoproduct showed that while oxidation lowers the ring-opening energy barrier, one-electron reduction is a much more effective trigger for the cycloreversion reaction. nih.gov This is a direct consequence of the changes in the electronic structure upon addition of an electron, which dramatically facilitates the cleavage of the C-C bond within the four-membered ring. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 | researchgate.netrsc.org |

| Azetidine | 4 | 25.2 - 25.4 | researchgate.netrsc.org |

| Pyrrolidine | 5 | 5.4 - 5.8 | researchgate.netrsc.org |

| Piperidine | 6 | 0 | researchgate.net |

Q & A

Basic: What are the recommended methods for synthesizing (S)-2-Methylazetidine r-(-)-CSA salt with high enantiomeric purity?

Methodological Answer:

Synthesis typically involves resolving the racemic mixture of 2-methylazetidine using (R)-(-)-camphorsulfonic acid (CSA) as a chiral resolving agent. Key steps include:

- Chiral Resolution: React racemic 2-methylazetidine with CSA in a polar solvent (e.g., ethanol) under controlled temperature (0–5°C) to promote selective crystallization of the (S)-enantiomer-CSA salt .

- Recrystallization: Purify the salt via iterative recrystallization in ethanol/water mixtures, monitoring enantiomeric excess (ee) by chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .

- Quality Control: Verify purity using melting point analysis (mp 69–70°C, as per CSA analogs) and elemental analysis .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Compare H and C NMR data with literature values for CSA salts. Key signals include the azetidine ring protons (δ 3.1–3.5 ppm) and CSA’s camphor moiety (δ 0.8–2.5 ppm) .

- X-ray Crystallography: Resolve crystal structure to confirm absolute configuration, particularly for chiral centers in the azetidine ring and CSA counterion .

- HPLC-MS: Validate molecular weight (MW: 2-methylazetidine = 71.12 g/mol + CSA = 232.3 g/mol) and detect impurities (<2% by area normalization) .

Advanced: How does the CSA counterion influence the stability and reactivity of (S)-2-Methylazetidine in catalytic applications?

Methodological Answer:

The CSA counterion stabilizes the azetidine via:

- Hydrogen Bonding: Sulfonic acid groups in CSA form H-bonds with the azetidine nitrogen, reducing ring strain and preventing decomposition .

- Chiral Environment: CSA’s rigid bicyclic structure enforces a specific conformation, enhancing stereoselectivity in reactions (e.g., asymmetric alkylation) .

Experimental Design: - Compare reaction kinetics of (S)-2-Methylazetidine-CSA vs. non-chiral salts (e.g., HCl) in model reactions (e.g., Pd-catalyzed cross-coupling).

- Monitor decomposition via TGA/DSC to quantify thermal stability differences .

Advanced: What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Methodological Answer:

Discrepancies often arise from analytical method variability. Mitigation strategies include:

- Standardized Protocols: Use ACS-grade solvents and calibrate HPLC systems with certified reference materials (e.g., USP 3914 standards) .

- Cross-Validation: Compare ee results from chiral HPLC, NMR using chiral shift reagents (e.g., Eu(hfc)), and polarimetry .

- Error Analysis: Quantify measurement uncertainty (e.g., ±2% for HPLC vs. ±5% for polarimetry) and report confidence intervals .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to azetidine derivatives) .

- Ventilation: Work in a fume hood to avoid inhalation of fine crystalline particles.

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS documentation (e.g., CAS 104458-24-4 analogs) .

Advanced: How can computational modeling optimize reaction conditions for (S)-2-Methylazetidine-CSA in enantioselective synthesis?

Methodological Answer:

- DFT Calculations: Model transition states to predict enantioselectivity in reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD): Simulate solvent effects on CSA-azetidine interactions to optimize solvent choice (e.g., ethanol vs. acetonitrile) .

- Validation: Corrogate computational predictions with experimental ee values using DoE (Design of Experiments) frameworks .

Basic: What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-UV/ELSD: Detect non-chiral impurities (e.g., unreacted starting materials) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .

- ICP-MS: Quantify trace metal contaminants (e.g., Pd from catalytic synthesis) at ppb levels .

- Karl Fischer Titration: Measure residual moisture (<0.5% w/w), critical for hygroscopic CSA salts .

Advanced: How does the stereochemistry of CSA impact the pharmacokinetic properties of (S)-2-Methylazetidine in biological studies?

Methodological Answer:

- In Vitro Assays: Compare membrane permeability (e.g., PAMPA) and metabolic stability (e.g., liver microsomes) of CSA vs. non-chiral salts .

- Chiral Pharmacokinetics: Use LC-MS/MS to track enantiomer-specific clearance rates in plasma .

- Structural Insights: Perform molecular docking studies to assess CSA’s role in binding plasma proteins (e.g., albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.